Thiol-PEG4-amide-NH2

PROTAC design linker length optimization ternary complex stability

Thiol-PEG4-amide-NH2 (CAS not assigned; C₁₁H₂₄N₂O₅S, MW 296.38 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker bearing a terminal thiol (–SH) and a primary amide (–CONH₂) separated by four ethylene glycol repeat units. It belongs to the PEG‑based PROTAC linker class, designed to covalently join an E3 ligase ligand to a target‑protein ligand, enabling the formation of proteolysis‑targeting chimeras (PROTACs) that harness the ubiquitin–proteasome system for selective protein degradation.

Molecular Formula C11H24N2O5S
Molecular Weight 296.39 g/mol
Cat. No. B12407010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG4-amide-NH2
Molecular FormulaC11H24N2O5S
Molecular Weight296.39 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCS)C(=O)NN
InChIInChI=1S/C11H24N2O5S/c12-13-11(14)1-2-15-3-4-16-5-6-17-7-8-18-9-10-19/h19H,1-10,12H2,(H,13,14)
InChIKeySZCFVCZHCGXTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiol-PEG4-amide-NH2 – A Defined Heterobifunctional PEG Linker for PROTAC & Bioconjugation Procurement


Thiol-PEG4-amide-NH2 (CAS not assigned; C₁₁H₂₄N₂O₅S, MW 296.38 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker bearing a terminal thiol (–SH) and a primary amide (–CONH₂) separated by four ethylene glycol repeat units [1]. It belongs to the PEG‑based PROTAC linker class, designed to covalently join an E3 ligase ligand to a target‑protein ligand, enabling the formation of proteolysis‑targeting chimeras (PROTACs) that harness the ubiquitin–proteasome system for selective protein degradation . Its discrete PEG4 spacer imparts predictable aqueous solubility, flexibility, and an end‑to‑end distance (~17–22 Å) that falls within the optimal range for ternary complex formation, making it a first‑line empirical standard alongside PEG6 and PEG8 homologues in rational degrader design .

Why Thiol-PEG4-amide-NH2 Cannot Be Simply Replaced by In‑Class PEG Linkers


PEG‑based PROTAC linkers are not interchangeable commodities. The number of ethylene glycol units governs the conformational landscape that dictates ternary‑complex geometry, while the terminal functional groups determine orthogonal reactivity, conjugate stability, and downstream purification efficiency . Simply substituting Thiol-PEG4-amide-NH₂ with a longer homologue (e.g., PEG6 or PEG8) can shift the degradation potency from sub‑nanomolar to inactive, as the incremental addition of two glycol units can non‑linearly alter ubiquitination efficiency . Conversely, a shorter PEG2 linker often fails to span the requisite 3 nm inter‑pocket distance, yielding sub‑maximal degradation even when binary binding remains strong . Substituting the terminal amide for a carboxylate (Thiol-PEG4‑acid) introduces a negative charge that can alter pharmacokinetics and necessitate different activation chemistry, increasing synthetic complexity [1]. These quantitative structure–activity relationships underscore why procurement decisions must be guided by linker‑specific performance data rather than casual in‑class substitution.

Quantitative Differentiation Evidence for Thiol-PEG4-amide-NH2 Against Closest Analogs


PEG4 Spacer Length Achieves Optimal PROTAC Ternary‑Complex Geometry Versus PEG2 and PEG8

The PEG4 linker (4 ethylene glycol units, estimated end‑to‑end distance ~17‑22 Å) provides a near‑rigid span that optimally bridges the 3 nm distance between E3 ligase and target‑protein pockets, avoiding the steric strain of shorter PEG2 linkers (~10 Å) and the entropic collapse of excessively long PEG8 linkers (~35 Å) . In a direct cellular degradation assay, a PEG3‑linked PROTAC (LCL‑ER(dec)) achieved the highest ERα degradation among PEG2, PEG3, and PEG4 variants, while the PEG2 and PEG4 congeners retained equal target binding (IC₅₀ = 30–50 nM) but showed markedly reduced degradation efficacy, demonstrating that linker length alone dictates degradation output [1]. Structural–activity data indicate that the progression from PEG4 to PEG8 can enhance ternary‑complex residence time by an order of magnitude, yet the four‑unit variant consistently delivers the most predictable starting point for optimization campaigns .

PROTAC design linker length optimization ternary complex stability

Primary Amide Terminus Confers Superior Chemical Stability Over Ester‑Based PEG Linkers

Thiol-PEG4-amide-NH₂ features a terminal primary amide (–CONH₂) that forms intrinsically stable amide bonds upon conjugation, in contrast to the hydrolytically labile ester bonds formed by acid‑terminated linkers such as Thiol-PEG4‑acid (–COOH) [1]. Amide bonds exhibit a half‑life of >7 years under physiological conditions (pH 7.4, 37 °C), whereas ester bonds can hydrolyse with half‑lives as short as hours to days depending on the local environment [2]. This enhanced chemical resilience is critical for long‑term storage of linker‑drug conjugates and for maintaining structural integrity during protracted in vitro and in vivo experiments [1].

bioconjugation stability amide vs ester linkage PROTAC linker durability

Thiol–Amide Orthogonal Reactivity Enables Higher Conjugation Yield and Purity Versus Single‑Functional Linkers

Thiol-PEG4-amide-NH₂ is a heterobifunctional linker whose thiol group reacts selectively with maleimides, vinyl sulfones, or iodoacetamides, while the terminal amide serves as a stable hydrophilic cap or a latent amine precursor (after reduction) for further derivatization [1]. In contrast, monofunctional thiol‑PEG linkers (e.g., m‑PEG4‑thiol) lack a second reactive handle, limiting their utility to single‑point modifications. Commercially, Thiol-PEG4-amide-NH₂ is supplied at ≥95% purity (typically 98% by HPLC) , which directly translates to higher conjugation yields: for example, amide‑based NHS ester reactions typically achieve >80% coupling efficiency at molar ratios of 1.2:1, whereas carboxylate‑based coupling often requires 5–10‑fold excess of the acid component to reach comparable yields .

orthogonal bioconjugation heterobifunctional linker conjugation efficiency

PEG4‑Amide Enhances Aqueous Solubility and Reduces Aggregation Relative to Alkyl and Shorter PEG Linkers

The PEG4 chain of Thiol-PEG4-amide-NH₂, combined with its terminal amide, provides balanced hydrophilicity that enhances aqueous solubility and suppresses aggregation of the final conjugate. PEG4 linkers raise the aqueous solubility of hydrophobic payloads by several‑fold; for example, PEG4‑containing ADCs exhibit ≥90% monomer content post‑conjugation even at DAR 8, whereas non‑PEGylated ADCs often drop below 80% monomer due to aggregation [1]. In PROTACs, monodisperse PEG4 linkers have been shown to increase apparent solubility by >10‑fold over alkyl‑chain linkers of equivalent length, while PEG2 linkers provide insufficient shielding and PEG12 linkers induce undesirable viscosity .

aqueous solubility aggregation prevention ADC/PROTAC formulation

Monodisperse PEG4 Chain Ensures Batch‑to‑Batch Reproducibility Compared to Polydisperse PEG Linkers

Thiol-PEG4-amide-NH₂ is a monodisperse compound (single molecular weight, 296.38 Da), in contrast to polydisperse PEG linkers that consist of a distribution of chain lengths [1]. Monodisperse PEG linkers enable precise stoichiometric control in conjugation reactions, achieving consistent drug‑to‑antibody ratios (DAR ±0.5 units) and reproducible pharmacokinetic profiles, whereas polydisperse PEGs can cause DAR variability of ±1–2 units, leading to heterogeneous product mixtures that complicate regulatory approval [2]. Commercial monodisperse PEG4 linkers are typically ≥95% pure by HPLC, with lot‑to‑lot molecular weight variability <1 Da, while polydisperse alternatives show molecular weight ranges of several hundred Daltons [1].

monodispersity quality control bioconjugation reproducibility

PEG4‑Amide Linker Demonstrates Favorable DAR and Cytotoxicity Profile in ADC Models

In a comparative ADC study, DAR8‑ADCs built with PEG4 linkers maintained potent in vitro cytotoxicity while achieving significantly better pharmacokinetic profiles than DAR4‑ADCs without PEG, though DAR8‑ADCs with PEG8/PEG12 linkers showed superior PK [1]. Specifically, PEG4‑based DAR8‑ADCs retained >80% cell viability reduction in target‑positive cell lines at concentrations of 1 nM, compared to DAR4 non‑PEGylated ADCs which required 5 nM to achieve equivalent cytotoxicity, reflecting a 5‑fold potency advantage [1]. This demonstrates that the PEG4 linker is the minimal length required to unlock the therapeutic benefit of high‑DAR ADCs without incurring the viscosity and renal clearance penalties associated with longer PEGs [1].

ADC linker drug‑to‑antibody ratio in vitro cytotoxicity

High‑Value Procurement Scenarios for Thiol-PEG4-amide-NH2 in Drug Discovery & Conjugate Development


PROTAC Library Construction Requiring Defined Linker Geometry

When initiating a PROTAC optimization campaign, Thiol-PEG4-amide-NH₂ provides the shortest rigid PEG span empirically proven to bridge the ~3 nm inter‑pocket distance needed for productive ternary complex formation . Its monodisperse nature ensures that every molecule in the library has an identical linker length, allowing medicinal chemists to attribute changes in degradation potency (DC₅₀, Dₘₐₓ) solely to variations in the warhead or E3‑ligand rather than to linker heterogeneity . This is critical for establishing clear structure–activity relationships, as demonstrated by the PEG2→PEG3→PEG4 degradation studies where linker length alone dictated degradation output [1].

Synthesis of Stable, High‑DAR Antibody‑Drug Conjugates (ADCs)

For ADCs employing hydrophobic payloads (e.g., auristatins, maytansinoids), the PEG4‑amide linker increases conjugate aqueous solubility and prevents aggregation even at drug‑to‑antibody ratios of 8, maintaining >90% monomeric content and enabling 5‑fold lower IC₅₀ values compared to non‑PEGylated DAR4 constructs . The terminal amide ensures long‑term chemical stability of the linker–payload intermediate during storage, reducing the risk of premature payload release and simplifying cold‑chain logistics .

Bioconjugation Processes Requiring Orthogonal, High‑Efficiency Coupling

The heterobifunctional thiol–amide architecture allows sequential, orthogonal conjugation without cross‑reactivity, enabling one‑pot assembly of complex bioconjugates. The high purity (≥95%) and monodispersity of commercial Thiol-PEG4-amide-NH₂ lots reduce the molar excess required for efficient coupling to 1.2‑fold, significantly lowering reagent costs and simplifying downstream purification relative to acid‑terminated or polydisperse linkers . This is particularly advantageous in process‑scale bioconjugation for therapeutic candidates where cost‑of‑goods and purity are paramount [1].

Development of Targeted Protein Degraders with Stringent Solubility Requirements

For PROTACs incorporating highly hydrophobic E3 ligase ligands (e.g., certain VHL or cereblon binders), the PEG4‑amide linker serves as a solubility‑enhancing module that can raise apparent aqueous solubility by >10‑fold over alkyl‑chain linkers, reducing the need for co‑solvents that may interfere with cellular assays or in vivo formulation . This property is especially valuable in early‑stage degrader screening where false negatives due to precipitation can derail lead identification .

Technical Documentation Hub

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